molecular formula C26H23F2N3O4 B1150013 (2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide

(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide

Cat. No.: B1150013
M. Wt: 479.5 g/mol
InChI Key: ULSSJYNJIZWPSB-JRVVOHRXSA-N
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Scientific Research Applications

LY-411575 isomer 3 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of γ-secretase and its effects on amyloid precursor protein cleavage.

    Biology: It is used in cell-based assays to study the effects of γ-secretase inhibition on cellular processes.

    Medicine: It is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other conditions involving γ-secretase activity.

    Industry: It is used in the development of new drugs and therapeutic agents targeting γ-secretase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-411575 isomer 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of reagents such as dimethyl sulfoxide, polyethylene glycol, and Tween 80. The reaction conditions often require precise temperature control and the use of solvents to ensure the desired isomer is obtained .

Industrial Production Methods

Industrial production of LY-411575 isomer 3 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

LY-411575 isomer 3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of LY-411575 isomer 3, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

LY-411575 isomer 3 exerts its effects by inhibiting the γ-secretase enzyme complex. This inhibition prevents the cleavage of amyloid precursor protein, reducing the production of amyloid-beta peptides, which are implicated in the development of Alzheimer’s disease. The molecular targets of LY-411575 isomer 3 include the components of the γ-secretase complex, such as presenilin, nicastrin, and other associated proteins .

Comparison with Similar Compounds

LY-411575 isomer 3 is unique among its isomers due to its specific inhibitory activity and potency. Similar compounds include:

Compared to these isomers, LY-411575 isomer 3 has shown higher potency and selectivity in inhibiting γ-secretase, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H23F2N3O4

Molecular Weight

479.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide

InChI

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23-/m1/s1

InChI Key

ULSSJYNJIZWPSB-JRVVOHRXSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@@H](C4=CC(=CC(=C4)F)F)O

SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O

Synonyms

(R,Z)-2-((Z)-((R)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Reactant of Route 2
(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Reactant of Route 3
(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Reactant of Route 4
(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Reactant of Route 5
(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Reactant of Route 6
(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide

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